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Compound of Interest

Compound Name: 2-chloro-N-cyclopentylacetamide

Cat. No.: B174213

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-
cyclopentylacetamide

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals engaged in drug development and chemical synthesis. It provides a detailed
examination of the physicochemical properties, synthesis, and structural characterization of 2-
chloro-N-cyclopentylacetamide, moving beyond a simple data summary to explain the
causality behind experimental design and analytical interpretation.

Introduction and Chemical Identity

2-chloro-N-cyclopentylacetamide is a halogenated amide that serves as a valuable
intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a
cyclopentyl moiety, makes it a versatile building block for constructing more complex
molecules, particularly in the development of novel agrochemicals and pharmaceutical agents.
Understanding its fundamental properties is critical for its effective use, optimization of reaction
conditions, and ensuring safe handling.

The identity of 2-chloro-N-cyclopentylacetamide is defined by several key identifiers.[1] Its
molecular formula is C7H12CINO, and it has a molecular weight of 161.63 g/mol .[1] The
compound is unambiguously identified by its CAS number, 125674-23-9.[1][2]

Physicochemical and Computed Properties
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A summary of the key chemical and physical properties of 2-chloro-N-cyclopentylacetamide
is presented below. These values, primarily computed, offer a foundational understanding of
the molecule's behavior in various chemical environments.

Property Value Source
Molecular Formula C7H12CINO PubChem[1]
Molecular Weight 161.63 g/mol PubChem[1]
2-chloro-N-
IUPAC Name ) PubChem[1]
cyclopentylacetamide
CAS Number 125674-23-9 PubChem[1]
SMILES C1CCC(C1)NC(=0O)CCI PubChem[1]
SQWLIYWNXLKVGA-
InChiKey PubChem[1]
UHFFFAOYSA-N
XLogP3 1.4 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
1 PubChem[1]
Count
Rotatable Bond Count 2 PubChem[1]
Exact Mass 161.0607417 Da PubChem[1]
Topological Polar Surface Area  29.1 A2 PubChem[1]

Synthesis of 2-chloro-N-cyclopentylacetamide: A
Validated Protocol

The synthesis of 2-chloro-N-cyclopentylacetamide is typically achieved via the nucleophilic
acyl substitution of chloroacetyl chloride with cyclopentylamine. This reaction is straightforward
but requires careful control of conditions to ensure high yield and purity.

Causality in Experimental Design
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The choice of an anhydrous solvent like dichloromethane is crucial to prevent the hydrolysis of
the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the
yield.[3] A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrochloric
acid byproduct generated during the reaction.[3] This is essential because the formation of HCI
would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The
reaction is initiated at a low temperature (0-5 °C) to manage the exothermic nature of the
acylation, and then allowed to warm to room temperature to drive the reaction to completion.[3]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-chloro-N-cyclopentylacetamide.
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Step-by-Step Synthesis Protocol

e Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar
and an inert gas inlet, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2
equivalents) in anhydrous dichloromethane (DCM).

e Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

» Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled
solution via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not
exceed 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Continue stirring for 2-4 hours.

e Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the
starting amine spot is no longer visible.[3]

o Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a
separatory funnel.

o Extraction: Wash the organic layer sequentially with a saturated aqueous sodium
bicarbonate (NaHCOs) solution and then with brine.

e Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSQa),
filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification (Optional): If necessary, purify the product further by recrystallization or column
chromatography.

Structural Elucidation and Spectroscopic Validation

The definitive confirmation of the chemical structure of 2-chloro-N-cyclopentylacetamide
relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pdf.benchchem.com/86/optimizing_reaction_conditions_for_2_Chloro_N_phenethylacetamide_synthesis.pdf
https://www.benchchem.com/product/b174213?utm_src=pdf-body
https://pdf.benchchem.com/86/Validating_2_Chloro_N_phenethylacetamide_A_Comparative_Guide_to_its_Spectral_Data.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Validation Workflow
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Caption: Workflow for the spectroscopic validation of the target compound.

'H and *C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

¢ IH NMR: The proton NMR spectrum will confirm the presence of the different proton
environments: the cyclopentyl ring protons, the methylene protons adjacent to the chlorine
atom, and the N-H proton of the amide.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the
chlorinated methylene carbon, and the carbons of the cyclopentyl ring.

Table of Expected *H NMR Spectral Data (in CDCIs)
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Chemical Shift (6) ppm

(Predicted) Multiplicity Assignment

redicte

~6.5 Broad Singlet N-H

~4.1 Multiplet N-CH (cyclopentyl)

~4.0 Singlet CO-CHz-Cl

~2.0-1.4 Multiplets Cyclopentyl -CHz- groups

Protocol for NMR Data Acquisition[4]

e Sample Preparation: Dissolve 5-10 mg of 2-chloro-N-cyclopentylacetamide in ~0.6 mL of a

deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Data Acquisition (*H NMR): Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64

scans.

o Data Acquisition (33C NMR): Acquire the spectrum using a proton-decoupled pulse sequence

to obtain singlets for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is characterized by strong absorption bands corresponding to the amide group.

Table of Expected FT-IR Absorption Bands

© 2025 BenchChem. All rights reserved.

7/11 Tech Support


https://pdf.benchchem.com/86/Validating_2_Chloro_N_phenethylacetamide_A_Comparative_Guide_to_its_Spectral_Data.pdf
https://www.benchchem.com/product/b174213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

(Typical) Vibration Type Functional Group
ypica

~3300 N-H Stretch Secondary Amide
~1650 C=0 Stretch (Amide I) Secondary Amide
~1550 N-H Bend (Amide II) Secondary Amide
~750 C-CI Stretch Chloroalkane

Protocol for FT-IR Data Acquisition

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,
use an Attenuated Total Reflectance (ATR) accessory.

o Background Scan: Perform a background scan of the empty sample compartment or the
clean ATR crystal.

o Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-
32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can
provide structural information through fragmentation patterns. A key feature to look for is the
isotopic pattern of chlorine.

Expected Mass Spectrometry Data

e Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak. Due to the
presence of chlorine, this will appear as a pair of peaks: one for the 3°Cl isotope (M*) and
another for the 37Cl isotope (M+2) with a characteristic intensity ratio of approximately 3:1.

o Expected m/z values: [M]* at m/z = 161 and [M+2]* at m/z = 163.

Protocol for MS Data Acquisition[4]
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» Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

« lonization: Introduce the sample into the mass spectrometer. A soft ionization technique such
as Electrospray lonization (ESI) is recommended to minimize fragmentation and clearly
observe the molecular ion.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
and detected.

Safety and Hazard Information

2-chloro-N-cyclopentylacetamide is classified as a hazardous substance. Adherence to strict
safety protocols is mandatory.

» GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral,
Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).

[1]

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab
coat.[5][6] Avoid creating dust and avoid all contact with skin, eyes, and clothing.[6][7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep
away from strong oxidants, strong bases, and strong acids.[7]

o First Aid:

o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing. Seek immediate medical attention.[5]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek
immediate medical attention.[5]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[6]
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o Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek
medical attention.[5]

References

PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology
Information.

e PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology
Information.

e International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-
CHLOROACETAMIDE.

e Quality Environmental Containers. (2021, May 23). Safety Data Sheet: 2-Chloroacetamide.

o ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from
2-Chloro-N-p-Tolylacetamide.

e PubChemlLite. (n.d.). 2-chloro-n-cyclopentylacetamide (C7H12CINO).

e PubChem. (n.d.). 2-Cyclopentylacetamide. National Center for Biotechnology Information.

« International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF
BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

e Synthonix. (n.d.). 2-Chloro-N-cyclopentylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 2-chloro-N-
cyclopentylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174213#physicochemical-properties-of-2-chloro-n-
cyclopentylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b174213#physicochemical-properties-of-2-chloro-n-cyclopentylacetamide
https://www.benchchem.com/product/b174213#physicochemical-properties-of-2-chloro-n-cyclopentylacetamide
https://www.benchchem.com/product/b174213#physicochemical-properties-of-2-chloro-n-cyclopentylacetamide
https://www.benchchem.com/product/b174213#physicochemical-properties-of-2-chloro-n-cyclopentylacetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b174213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

